molecular formula C13H19NO2 B2652900 Tert-butyl 2-(methylamino)-2-phenylacetate CAS No. 256479-00-2

Tert-butyl 2-(methylamino)-2-phenylacetate

Cat. No.: B2652900
CAS No.: 256479-00-2
M. Wt: 221.3
InChI Key: MHUGQKBQYGKMOQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylamino)-2-phenylacetate is an organic compound that features a tert-butyl ester group, a methylamino group, and a phenyl group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methylamino)-2-phenylacetate typically involves the esterification of 2-(methylamino)-2-phenylacetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually require heating under reflux to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylamino)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Tert-butyl 2-(methylamino)-2-phenylethanol.

    Substitution: Various substituted amines and esters.

Scientific Research Applications

Tert-butyl 2-(methylamino)-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylamino)-2-phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of the methylamino group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(dimethylamino)-2-phenylacetate
  • Tert-butyl 2-(ethylamino)-2-phenylacetate
  • Tert-butyl 2-(isopropylamino)-2-phenylacetate

Uniqueness

Tert-butyl 2-(methylamino)-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group provides steric hindrance, affecting the compound’s stability and reactivity compared to its analogs.

Properties

IUPAC Name

tert-butyl 2-(methylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14-4)10-8-6-5-7-9-10/h5-9,11,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUGQKBQYGKMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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